molecular formula C9H15NO B14705671 2-Furanpropylamine, N,N-dimethyl- CAS No. 25435-32-9

2-Furanpropylamine, N,N-dimethyl-

Cat. No.: B14705671
CAS No.: 25435-32-9
M. Wt: 153.22 g/mol
InChI Key: ZVYXJRBGGKPKDF-UHFFFAOYSA-N
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Description

2-Furanpropylamine, N,N-dimethyl- is a tertiary amine featuring a furan ring (a five-membered aromatic heterocycle with oxygen) attached to a propylamine backbone, where the amine group is substituted with two methyl groups. This article synthesizes data from structurally or functionally similar compounds to infer plausible characteristics and risks associated with 2-Furanpropylamine, N,N-dimethyl-.

Properties

CAS No.

25435-32-9

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-(furan-2-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C9H15NO/c1-10(2)7-3-5-9-6-4-8-11-9/h4,6,8H,3,5,7H2,1-2H3

InChI Key

ZVYXJRBGGKPKDF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanpropylamine, N,N-dimethyl- typically involves the reaction of 2-furanpropylamine with dimethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or ethanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Furanpropylamine, N,N-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Furanpropylamine, N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furanpropylamine, N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furanpropylamine, N,N-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Furan Moieties

  • N-ethyl-1-(furan-2-yl)-2-phenylethanamine (): Structure: Contains a furan ring but differs in its substitution pattern (ethyl and phenyl groups vs. propylamine chain). Properties: Estimated molecular weight of ~203.3 g/mol. Furan rings are typically hydrophobic, suggesting moderate water solubility. Reactivity may involve electrophilic substitution at the furan oxygen or α-positions .

N,N-Dimethylamine Derivatives

  • Cocamidopropyl Betaine ():

    • Structure : Amphoteric surfactant with a dimethylamine group and a coconut-derived hydrophobic chain.
    • Properties : Molecular weight ~355 g/mol, high water solubility (>3,700 g/L in analogs). Low toxicity (used in cosmetics) and rapid biodegradation due to its aliphatic chain .
    • Environmental Fate : Strong adsorption to sediments but rapid microbial degradation minimizes bioaccumulation .
  • Chlordimeform and Chlordimeform-ethyl (): Structure: Methanimidamide derivatives with N,N-dimethyl groups and chlorinated aromatic substituents. Properties: High toxicity (carcinogenic, banned as pesticides). Low water solubility and environmental persistence due to aromatic chlorination . Health Hazards: Severe risks to humans, including organ damage and carcinogenicity, linked to structural features (chlorophenyl groups) .
  • 2-Octadecanamine, N,N-dimethyl-, N-oxide ():

    • Structure : Long-chain dimethylamine oxide.
    • Properties : Molecular weight ~345.6 g/mol, low solubility in water. Moderate aquatic toxicity but rapid biodegradation (half-life in water: ~4.7 hours) .
    • Environmental Fate : Strong adsorption to soil/particulates but minimal persistence due to microbial action .

Data Tables

Table 1: Physicochemical and Toxicological Comparison

Compound Molecular Weight (g/mol) Water Solubility Toxicity Profile Environmental Fate
2-Furanpropylamine, N,N-dimethyl- Inferred: ~167.2 Moderate Potential neurotoxicity Likely rapid biodegradation
N-ethyl-1-(furan-2-yl)-2-phenylethanamine ~203.3 Low Not specified Persistent (aromatic stability)
Cocamidopropyl betaine ~355 High (>3,700 g/L) Low Rapid biodegradation
Chlordimeform ~198.7 Low High (carcinogenic) Persistent, high risk
2-Octadecanamine N-oxide ~345.6 Low Moderate Rapid degradation

Table 2: Environmental and Regulatory Status

Compound Regulatory Status Key Risks
2-Furanpropylamine, N,N-dimethyl- No data Inferred: Possible neurotoxicity
Cocamidopropyl betaine Approved (cosmetics) Low environmental impact
Chlordimeform Banned (pesticide) Carcinogenicity, organ damage
2-Octadecanamine N-oxide Unregulated Moderate aquatic toxicity

Key Findings and Inferences

Structural Influences :

  • The furan ring in 2-Furanpropylamine, N,N-dimethyl- may confer moderate hydrophobicity and reactivity, similar to other furan derivatives .
  • N,N-dimethyl substitution typically enhances solubility in polar solvents but may reduce volatility compared to primary amines.

Toxicity :

  • While Cocamidopropyl betaine () demonstrates low toxicity, Chlordimeform () highlights that aromatic/chlorinated N,N-dimethylamines can be highly hazardous. The furan group’s metabolic activation (e.g., epoxide formation) might elevate toxicity risks .

Environmental Fate :

  • Aliphatic chains (as in Cocamidopropyl betaine and 2-Octadecanamine N-oxide) promote biodegradation, but aromatic/furan rings may slow degradation and increase persistence .

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